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molecular formula C8H9BrN2O B580815 N-(5-Bromo-2-methylpyridin-3-yl)acetamide CAS No. 1301214-71-0

N-(5-Bromo-2-methylpyridin-3-yl)acetamide

Cat. No. B580815
M. Wt: 229.077
InChI Key: RVTYXFKKBCBRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859773B2

Procedure details

To a solution of N-(5-bromo-2-methylpyridin-3-yl)acetamide (8.28 g, 36 mmol) in chloroform (550 mL) at ambient temperature was added potassium acetate (4.32 g, 43.6 mmol), acetic acid (2.5 mL, 43.6 mmol) and followed by acetic anhydride (6.86 mL, 72.6 mmol). The mixture was stirred at ambient temperature for 15 minutes before being heated to 40° C. Isoamylnitrite was then added dropwise. The reaction was then stirred at 60° C. for 48 hours. The reaction mixture was poured slowly into a saturated solution of sodium bicarbonate (500 mL) at 0° C. The organic phase was retained and the aqueous phase extracted with dichloromethane (500 mL). The combined organics were then concentrated to a brown oil which was dissolved in methanol (500 mL). Aqueous sodium hydroxide (2 M, 500 mL) was added at 0° C. and the mixture stirred at ambient temperature for 1 hour before the methanol was removed in vacuo. The aqueous mixture was then extracted with ethyl acetate (3×500 mL). The combined organics were dried over magnesium sulfate, filtered, and the solvent removed in vacuo to give 6-bromo-1H-pyrazolo[4,3-b]pyridine as a light brown solid (5.5 g, 77%). 1HNMR (400 MHz, CD3OD, δ): 8.55 (s, 1H), 8.24 (s, 1H), 8.21 (s, 1H).
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
6.86 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:9]C(=O)C)[C:5]([CH3:8])=[N:6][CH:7]=1.C([O-])(=O)C.[K+].C(O)(=O)C.C(OC(=O)C)(=O)C.C(O[N:35]=O)CC(C)C.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[NH:9][N:35]=[CH:8][C:5]2=[N:6][CH:7]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)NC(C)=O
Name
potassium acetate
Quantity
4.32 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
550 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6.86 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being heated to 40° C
STIRRING
Type
STIRRING
Details
The reaction was then stirred at 60° C. for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were then concentrated to a brown oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methanol (500 mL)
ADDITION
Type
ADDITION
Details
Aqueous sodium hydroxide (2 M, 500 mL) was added at 0° C.
STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 1 hour before the methanol
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was then extracted with ethyl acetate (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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